molecular formula C9H5BrClN3O2 B13976282 1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13976282
M. Wt: 302.51 g/mol
InChI Key: CWYJGGDILXPYQE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the triazole ring. The carboxylic acid group at the fourth position of the triazole ring further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized via a Pd-catalyzed Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl derivatives.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a subsequent reaction involving carboxylation of the triazole ring.

Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted triazole derivatives with various functional groups replacing the bromo or chloro substituents.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole ring, depending on the specific reaction conditions.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

    1-(2-Bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole: This compound has a similar structure but with an additional chloro substituent on the triazole ring.

    2-Bromo-4-chlorophenyl-2-bromobutanoate: This compound shares the bromo and chloro substituents on the phenyl ring but has a different functional group.

Uniqueness: 1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group on the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrClN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)

InChI Key

CWYJGGDILXPYQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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